2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid
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Overview
Description
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of maleic anhydride with amines.
Introduction of the Hydroxybenzoic Acid Moiety: The hydroxybenzoic acid component can be introduced through a reaction with salicylic acid or its derivatives.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving the following:
Catalytic Reactions: Using catalysts to improve the efficiency of the synthesis process.
Purification Techniques: Employing various purification methods to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrrole ring can be reduced to form a different derivative.
Substitution Reactions: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Substituted derivatives of the original compound.
Scientific Research Applications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and detection of biomolecules.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The hydroxybenzoic acid moiety can interact with various enzymes and receptors.
Pathways Involved: The compound may be involved in signaling pathways related to cellular processes and metabolic reactions.
Comparison with Similar Compounds
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Similar structure but lacks the hydroxybenzoic acid moiety.
2,5-Dioxopyrrolidin-1-yl derivatives: Similar pyrrole ring but different functional groups.
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-6-1-2-8(7(5-6)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEASBOFBGBEJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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